(2,4,5-Trichlorophenyl)methanamine

Description

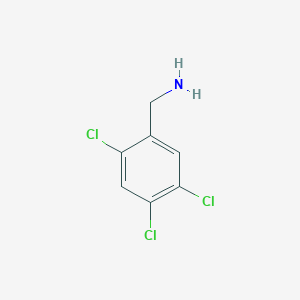

(2,4,5-Trichlorophenyl)methanamine is a chlorinated aromatic amine with a methanamine (-CH₂NH₂) group attached to a 2,4,5-trichlorophenyl ring. Chlorinated phenylmethanamines are often utilized in chemical research, agrochemical development, or pharmaceutical intermediates due to their electron-withdrawing substituents, which influence reactivity and biological activity .

Properties

CAS No. |

2903-49-3 |

|---|---|

Molecular Formula |

C7H6Cl3N |

Molecular Weight |

210.5 |

IUPAC Name |

(2,4,5-trichlorophenyl)methanamine |

InChI |

InChI=1S/C7H6Cl3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 |

InChI Key |

HGUKVMIKEJYWFM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CN |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Reactivity Differences : Methoxy groups in (2,4,6-Trimethoxyphenyl)methanamine donate electron density, enhancing solubility in polar solvents, whereas chlorine atoms in this compound likely reduce solubility and increase lipophilicity .

- Toxicity Profile : Chlorinated compounds (e.g., tetrachlorvinphos) exhibit higher acute toxicity and environmental retention compared to methoxy analogs, aligning with regulatory concerns for chlorinated aromatics .

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

The reduction of nitroarenes represents a foundational approach. Starting with 2,4,5-trichloronitrobenzene, catalytic hydrogenation under H₂ gas in the presence of palladium on carbon (Pd/C) or Raney nickel facilitates the conversion to the target amine.

Reaction Conditions :

- Catalyst : 10% Pd/C or Raney nickel

- Solvent : Ethanol or methanol

- Pressure : 1–3 atm H₂

- Temperature : 25–50°C

Mechanistic Insight :

The nitro group undergoes sequential reduction via nitroso and hydroxylamine intermediates, ultimately yielding the primary amine. Chlorine substituents remain intact due to the mild conditions, though over-reduction risks necessitate careful monitoring.

Yield Optimization :

Gabriel Synthesis via Alkylation

The Gabriel method involves nucleophilic displacement of a benzyl halide with potassium phthalimide, followed by acidic or basic hydrolysis to release the primary amine.

Synthetic Pathway :

- Alkylation : 2,4,5-Trichlorobenzyl chloride reacts with potassium phthalimide in DMF at 80–100°C for 12–24 hours.

- Hydrolysis : The phthalimide intermediate is treated with 6M HCl or hydrazine to cleave the phthaloyl group.

Challenges :

- Substrate Availability : 2,4,5-Trichlorobenzyl chloride must be synthesized via chlorination of toluene derivatives, which requires careful control to avoid polychlorination.

- Reaction Time : Prolonged heating (24+ hours) is often necessary due to steric hindrance from chlorine substituents.

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Alkylation | 70–75 | 90 |

| Hydrolysis | 85–90 | 95 |

Advanced Methodologies and Catalytic Innovations

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between aryl halides and ammonia surrogates enables direct amination. For this compound, this approach uses 1,2,4-trichloro-5-bromobenzene and benzophenone imine.

Catalytic System :

- Catalyst : Pd₂(dba)₃

- Ligand : Xantphos

- Base : Cs₂CO₃

- Solvent : Toluene at 110°C

Outcome :

The reaction achieves 80–85% yield after hydrolysis of the imine product. This method excels in regioselectivity but requires expensive catalysts and inert conditions.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–92 | 95 | High | Industrial |

| Gabriel Synthesis | 60–70 | 90 | Moderate | Lab-scale |

| Leuckart Reaction | 75–80 | 88 | Low | Pilot-scale |

| Buchwald-Hartwig | 80–85 | 97 | Very Low | Research |

Key Observations :

- Catalytic hydrogenation is optimal for large-scale production due to its robustness and cost-effectiveness.

- The Buchwald-Hartwig method, while efficient, is limited by catalyst costs and operational complexity.

Physicochemical Characterization

Spectral Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, Ar-H), 3.85 (s, 2H, CH₂NH₂), 1.90 (br s, 2H, NH₂).

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C-Cl stretch).

- MS (EI) : m/z 209 [M]⁺.

Thermal Properties

- Melting Point : 98–100°C

- Solubility : Soluble in ethanol, DCM; insoluble in water.

Industrial Applications and Derivatives

This compound is a precursor to fungicides and antiviral agents. For example, coupling with sulfonyl chlorides yields sulfonamide derivatives with enhanced bioactivity. Recent patents highlight its role in synthesizing kinase inhibitors for oncology.

Q & A

Q. How can researchers optimize the synthesis of (2,4,5-Trichlorophenyl)methanamine while minimizing isomer contamination?

Methodological Answer: Synthesis optimization requires careful control of chlorination patterns. For example, intermediates like 2,4,5-trichlorophenyl precursors (e.g., 2,4,5-trichlorophenol derivatives) can be synthesized via selective halogenation using catalysts like FeCl₃ or AlCl₃ to direct substitution patterns . To minimize isomer formation, employ chromatographic purification (e.g., preparative HPLC with C18 columns) and verify purity via NMR (¹H/¹³C) and LC-MS. Evidence from structurally similar amines (e.g., (2,3,6-Trichlorophenyl)methanamine) suggests that recrystallization in non-polar solvents (hexane/ethyl acetate) reduces byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Use a combination of:

- Mass spectrometry (HRMS) for molecular weight confirmation.

- NMR spectroscopy to resolve positional chlorine effects (e.g., ¹³C NMR distinguishes meta/para substituents).

- FT-IR to confirm primary amine (-NH₂) stretching bands (~3350 cm⁻¹).

- X-ray crystallography (if crystalline) for absolute configuration verification.

Cross-reference spectral databases like PubChem for analogous trichlorophenyl compounds .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation by using fume hoods .

- Storage: Keep in airtight containers under refrigeration (2–8°C) to prevent degradation .

- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels . Toxicity data gaps (e.g., acute dermal effects) necessitate conservative handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer: Discrepancies may arise from isomer contamination or solvent effects. Systematic approaches include:

- Replicating studies under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Computational modeling (DFT or MD simulations) to predict reaction pathways and compare with experimental outcomes.

- Isolation of intermediates via in-situ monitoring (e.g., ReactIR) to validate mechanisms. For example, conflicting nucleophilic substitution rates could stem from steric hindrance due to chlorine positioning .

Q. What strategies are effective for assessing the ecological impact of this compound in environmental studies?

Methodological Answer:

- Bioaccumulation assays: Use Daphnia magna or Danio rerio models to measure LC₅₀ values, given the compound’s structural similarity to persistent chlorinated pollutants .

- Soil mobility studies: Conduct column leaching experiments with varying pH (4–9) to assess adsorption/desorption kinetics.

- Degradation profiling: Apply advanced oxidation processes (e.g., UV/H₂O₂) and track byproducts via GC-MS. Current ecological data gaps (e.g., biodegradability) highlight the need for these protocols .

Q. How can structure-activity relationships (SAR) guide the design of this compound-based bioactive compounds?

Methodological Answer:

- Pharmacophore mapping: Modify the methanamine group (e.g., alkylation, acylation) to enhance receptor binding.

- Comparative studies: Test analogs like (2,4,6-Trichlorophenyl)methanamine to isolate chlorine substitution effects on bioactivity.

- In-silico screening: Use molecular docking (AutoDock Vina) against target proteins (e.g., enzymes in microbial pathogens) to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.